2,6-Dimethylocta-5,7-dien-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylocta-5,7-dien-2-yl acetate is an organic compound with the molecular formula C12H20O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diene and an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylocta-5,7-dien-2-yl acetate typically involves the esterification of 2,6-dimethylocta-5,7-dien-2-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylocta-5,7-dien-2-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The diene moiety can be oxidized to form epoxides or diols.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halides, amines
Scientific Research Applications
2,6-Dimethylocta-5,7-dien-2-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other consumer products.
Mechanism of Action
The mechanism of action of 2,6-Dimethylocta-5,7-dien-2-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The diene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2,6-Dimethylocta-5,7-dien-2-yl acetate can be compared with other similar compounds, such as:
Geranyl acetate: Similar structure but different functional groups.
Linalyl acetate: Another acetate ester with a similar molecular framework.
Citronellyl acetate: Shares the acetate group but has a different carbon skeleton.
These compounds share some similarities in their chemical properties and applications but differ in their specific structures and reactivity, making this compound unique in its own right.
Properties
CAS No. |
72214-23-4 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(5E)-2,6-dimethylocta-5,7-dien-2-yl] acetate |
InChI |
InChI=1S/C12H20O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h6,8H,1,7,9H2,2-5H3/b10-8+ |
InChI Key |
JAVBVYXSVDXAQK-CSKARUKUSA-N |
Isomeric SMILES |
C/C(=C\CCC(C)(C)OC(=O)C)/C=C |
SMILES |
CC(=CCCC(C)(C)OC(=O)C)C=C |
Canonical SMILES |
CC(=CCCC(C)(C)OC(=O)C)C=C |
72214-23-4 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.